Methyl 2,4-difluoro-3-formylbenzoate
Description
Methyl 2,4-difluoro-3-formylbenzoate is a fluorinated aromatic ester characterized by a formyl group at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of fluorine to modulate reactivity and stability.
Properties
Molecular Formula |
C9H6F2O3 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
methyl 2,4-difluoro-3-formylbenzoate |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3 |
InChI Key |
XPIHQARFNUDJSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-3-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products Formed
Oxidation: 2,4-difluoro-3-carboxybenzoic acid.
Reduction: 2,4-difluoro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 2,4-difluoro-3-formylbenzoate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-3-formylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its formyl and ester groups can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
*Calculated based on molecular formula.
Key Observations :
- Fluorine Substitution: The presence of two fluorine atoms in this compound enhances electronegativity and steric hindrance compared to mono-fluorinated analogs like Methyl 2-fluoro-4-formylbenzoate. This likely increases thermal stability and resistance to hydrolysis .
- Formyl vs. Methyl Groups : The formyl group at the 3-position introduces electrophilic character, making the compound more reactive in condensation or nucleophilic addition reactions compared to the methyl-substituted analog (Methyl 2,4-difluoro-3-methylbenzoate) .
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn from related methyl esters:
- Boiling Point: Fluorinated methyl esters generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular polarity. For example, Methyl 2,4-difluoro-3-methylbenzoate (MW 186.16) likely has a boiling point >200°C, similar to other fluorinated benzoates .
- Solubility: The formyl group may reduce solubility in non-polar solvents compared to methyl-substituted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
